[7-(trifluoromethyl)-9H-carbazol-3-yl]urea
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Overview
Description
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea: is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Urea Formation: The final step involves the reaction of the trifluoromethylated carbazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [7-(trifluoromethyl)-9H-carbazol-3-yl]urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole core or the urea moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [7-(trifluoromethyl)-9H-carbazol-3-yl]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Carbazole derivatives, in general, have shown promise in areas such as antimicrobial, anticancer, and anti-inflammatory research. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[7-(trifluoromethyl)-9H-carbazole]: Lacks the urea moiety but shares the carbazole core and trifluoromethyl group.
[9H-carbazol-3-yl]urea: Lacks the trifluoromethyl group but contains the carbazole core and urea moiety.
[7-(trifluoromethyl)-9H-carbazol-3-yl]amine: Contains the carbazole core and trifluoromethyl group but has an amine group instead of the urea moiety.
Uniqueness
The uniqueness of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea lies in its combination of the carbazole core, trifluoromethyl group, and urea moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
[7-(Trifluoromethyl)-9H-carbazol-3-yl]urea, a compound with the CAS number 872604-30-3, is a derivative of carbazole known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
The molecular formula of this compound is C14H10F3N3O, with a molecular weight of 295.25 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its biological properties.
Property | Value |
---|---|
Molecular Formula | C14H10F3N3O |
Molecular Weight | 295.25 g/mol |
CAS Number | 872604-30-3 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Gene Expression Modulation : It may influence transcription factors that regulate gene expression related to cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Anticancer Properties
Research has demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro studies showed that it inhibited the growth of breast cancer cell lines by modulating apoptotic pathways.
Antimicrobial Effects
A study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Case Studies
- Breast Cancer Cell Line Study : In a controlled laboratory setting, this compound was applied to MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Efficacy Testing : A series of tests conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations, supporting its potential as a therapeutic agent against bacterial infections.
Properties
CAS No. |
872604-30-3 |
---|---|
Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-6-8(19-13(18)21)2-4-11(10)20-12(9)5-7/h1-6,20H,(H3,18,19,21) |
InChI Key |
HBPRRKVUKLLMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NC(=O)N |
Origin of Product |
United States |
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